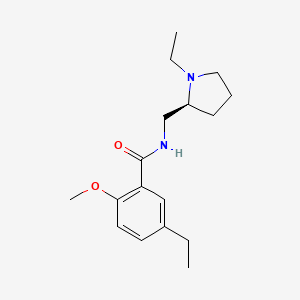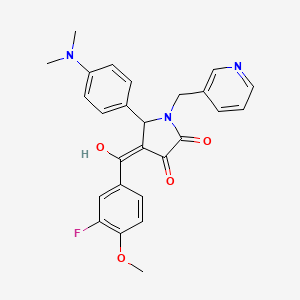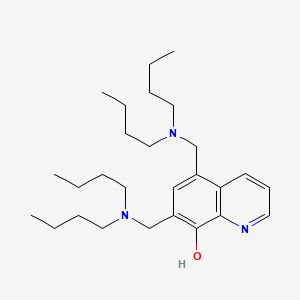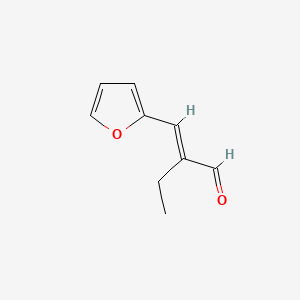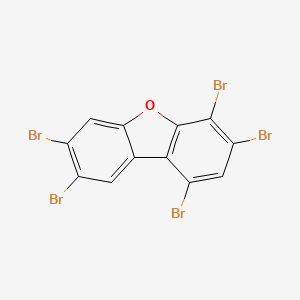
1,3,4,7,8-Pentabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,7,8-Pentabromo-dibenzofuran is an organic compound with the molecular formula C₁₂H₃Br₅O. It belongs to the class of polybrominated dibenzofurans, which are derivatives of dibenzofuran with multiple bromine atoms attached.
Méthodes De Préparation
The synthesis of 1,3,4,7,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,3,4,7,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations .
Applications De Recherche Scientifique
1,3,4,7,8-Pentabromo-dibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated dibenzofurans and their environmental impact.
Biology: Research on its interaction with biological systems helps in understanding the toxicological effects of brominated compounds.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or its role in drug development.
Industry: It is used in the development of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,4,7,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor, when activated, binds to specific DNA sequences and regulates the expression of genes involved in xenobiotic metabolism. This interaction can lead to various biochemical and toxic effects .
Comparaison Avec Des Composés Similaires
1,3,4,7,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:
- 1,2,3,7,8-Pentabromodibenzofuran
- 2,3,4,7,8-Pentabromodibenzofuran
These compounds share similar structural features but differ in the position and number of bromine atoms. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
617708-13-1 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,3,4,7,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H |
Clé InChI |
LEKZUOJYGRQREX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)OC3=C2C(=CC(=C3Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


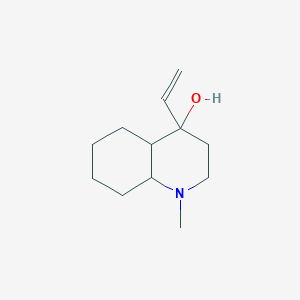
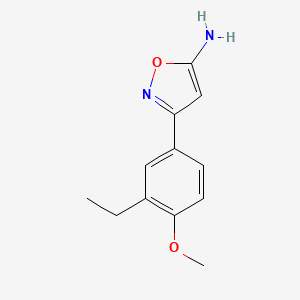
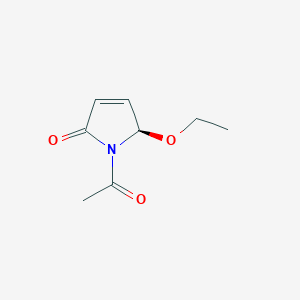
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)

![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
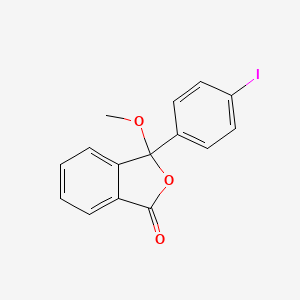
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
